Heptafluoroisopropylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

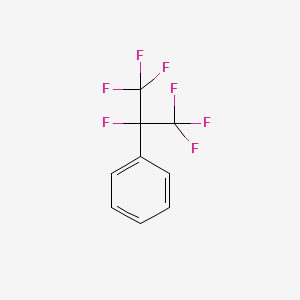

Heptafluoroisopropylbenzene is a chemical compound with the CAS number 378-34-7 . It is used for research and development purposes .

Molecular Structure Analysis

This compound has a molecular weight of 246.13 . The linear formula of the compound is C9 H5 F7 .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The boiling point of this compound is between -1°C and 2°C .

Scientific Research Applications

1. Advanced Chemical Synthesis

Heptafluoroisopropylbenzene plays a role in the synthesis of complex chemical structures. For example, it's involved in the preparation of aromatic compounds carrying the heptafluoroisopropyl group, as studied by Ishikawa and Ochiai (1973). Their research showed that substituted iodobenzenes and iodonaphthalenes could react with 2-iodoheptafluoropropane in the presence of copper to form these compounds, indicating the utility of this compound in creating biaryls and other complex organic molecules (Ishikawa & Ochiai, 1973).

2. Insights into Chemical Reactions

The compound has been instrumental in understanding certain chemical reactions. For instance, the study of the heptamethylbenzenium cation, which is related to this compound, provides insights into the methanol-to-olefins (MTO) conversion process. This research, conducted by Li et al. (2012), used a newly synthesized SAPO-type molecular sieve to directly observe the heptamethylbenzenium cation during methanol conversion under real working conditions. This contributes significantly to the understanding of the "hydrocarbon pool" mechanism in the MTO conversion process (Li et al., 2012).

3. Potential in Combustion and Fuel Research

Research by Darcy et al. (2014) on surrogate mixtures for large alkylbenzenes, which include compounds like this compound, has implications in the field of combustion and fuel research. Their study involved experimenting with mixtures designed to simulate n-decylbenzene in diesel fuels, providing valuable data for understanding ignition processes and combustion properties of these complex mixtures (Darcy et al., 2014).

4. Role in Separation Technologies

This compound-related compounds have been studied for their potential in separation technologies. AlTuwaim et al. (2019) explored the use of ionic solvents for the separation of alkylbenzenes from n-heptane, which is relevant to the separation properties of related fluorinated compounds. This research could have implications for the development of more efficient separation processes in the chemical industry (AlTuwaim et al., 2019).

Safety and Hazards

The safety data sheet for Heptafluoroisopropylbenzene indicates that it may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .

Relevant Papers

Several papers related to this compound were found . These papers discuss various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information about this compound.

Mechanism of Action

Target of Action

(Heptafluoroisopropyl)benzene, a chemical compound with the molecular formula C9H5F7, is used in various applications due to its unique properties

Mode of Action

It’s important to note that the interaction of a compound with its targets can lead to various changes, including alterations in cellular processes or biochemical reactions .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

It’s important to note that the effects of a compound’s action can vary widely, depending on the specific targets and pathways it interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like (Heptafluoroisopropyl)benzene . These factors can include temperature, pH, and the presence of other compounds or substances.

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropan-2-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7/c10-7(8(11,12)13,9(14,15)16)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPJUEBSVFTIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20896301 |

Source

|

| Record name | (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-34-7 |

Source

|

| Record name | (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20896301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

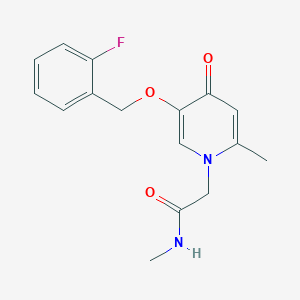

![Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2601226.png)

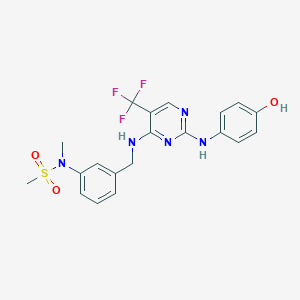

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)

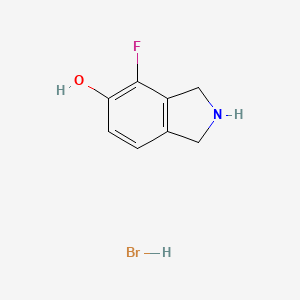

![4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2601231.png)

![N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2601233.png)

![N-[3-(1,2-Oxazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2601238.png)

![1-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-{[1-(4-methylbenzyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2601241.png)